Bismuth sulfide (Bi2S3)

描述

Bismuth sulfide (Bi2S3) is a chemical compound composed of bismuth and sulfur. It naturally occurs as the mineral bismuthinite, which has a lead-gray streaked color with a metallic luster . Bismuth sulfide is known for its unique properties, including its semiconductor behavior, making it a valuable material in various scientific and industrial applications .

Synthetic Routes and Reaction Conditions:

- Bismuth sulfide can be synthesized by reacting a bismuth (III) salt with hydrogen sulfide. The reaction is as follows:

Reaction with Hydrogen Sulfide: 2Bi3++3H2S→Bi2S3+6H+

Another method involves the reaction of elemental bismuth with elemental sulfur in an evacuated silica tube at 500°C for 96 hours:Reaction of Elemental Bismuth and Sulfur: 2Bi+3S→Bi2S3

生物活性

Bismuth sulfide (Bi2S3) is a compound that has garnered significant attention in various fields, particularly in biomedicine, due to its unique properties and biological activities. This article delves into the biological activity of Bi2S3, highlighting its synthesis, structural characteristics, and potential applications in therapeutic contexts.

Synthesis and Structural Characteristics

Bismuth sulfide can be synthesized through various methods, including co-precipitation and hydrothermal techniques. The synthesis conditions significantly influence the morphology and size of the nanoparticles, which in turn affect their biological activity.

-

Synthesis Methods :

- Co-precipitation : This method allows for the formation of Bi2S3 nanoparticles with controlled sizes and morphologies by adjusting the temperature and precursor concentrations. For instance, nanoparticles synthesized at low temperatures (25 °C) exhibit distinct worm-like structures, while higher temperatures (70 °C) lead to flower-like formations .

- Starch-Assisted Synthesis : Utilizing starch as a stabilizing agent results in enhanced stability and uniformity of Bi2S3 nanoparticles, which can improve their biological interactions .

- Morphological Variations :

Biological Activity

Bismuth sulfide exhibits several biological activities that make it a candidate for various applications, particularly in cancer therapy and antimicrobial treatments.

Anticancer Activity

Numerous studies have reported the potential of Bi2S3 nanoparticles as anticancer agents. Their mechanism often involves:

- Photothermal Therapy : Bi2S3 nanoparticles can convert light into heat effectively, which can be utilized to induce localized hyperthermia in tumor cells. This method enhances the cytotoxic effects on cancer cells while minimizing damage to surrounding healthy tissues .

- Reactive Oxygen Species (ROS) Production : Upon exposure to light, Bi2S3 generates ROS that can induce oxidative stress in cancer cells, leading to apoptosis. This property has been exploited in various in vitro studies demonstrating significant cytotoxicity against different cancer cell lines .

Antimicrobial Properties

Bi2S3 has also shown promising antimicrobial activity against a range of pathogens:

- Mechanism of Action : The antimicrobial effect is believed to be due to the disruption of bacterial cell membranes and the generation of ROS that can damage cellular components . Studies indicate that Bi2S3 nanoparticles can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Applications : These properties make Bi2S3 suitable for use in coatings for medical devices or as a component in wound dressings to prevent infections.

Case Studies

- Anticancer Efficacy :

- Antimicrobial Activity :

Data Tables

| Property | Value/Observation |

|---|---|

| Particle Size | 15-40 nm |

| Morphology | Worm-like, sponge-like, flower-like |

| Anticancer Activity | Significant cytotoxicity against MCF-7 cells |

| Antimicrobial Efficacy | Effective against S. aureus and E. coli |

科学研究应用

Energy Storage Applications

Supercapacitors

Bismuth sulfide has been synthesized into nanorods, which are utilized as electrode materials in supercapacitors. These nanorods exhibit exceptional capacitive behavior, with specific capacitance values reaching up to 457 F/g in alkaline electrolyte solutions. The porous structure of Bi2S3 allows for efficient ion movement, enhancing energy storage capabilities .

Solar Cells

Bi2S3 is recognized for its favorable band gap of approximately 1.3 eV, making it suitable for use in solar cells. Its ability to absorb visible light effectively positions it as a promising candidate for photovoltaic applications. Recent studies have demonstrated the successful integration of Bi2S3 in hybrid solar cells, where it can enhance light absorption and overall efficiency .

Environmental Remediation

Heavy Metal Ion Removal

Bismuth sulfide nanoparticles have been employed for the removal of toxic heavy metals from wastewater. In a notable study, Bi2S3 nanoparticles supported on chitosan beads achieved a maximum mercury sorption capacity of 65.51 mg/g under optimized conditions. This application is particularly significant in addressing mercury pollution, which poses serious ecological and health risks .

Optoelectronic Applications

Photodetectors and Photovoltaics

The semiconducting properties of Bi2S3 enable its use in photodetectors and photovoltaic devices. The material's high absorption coefficient and suitable band gap allow it to efficiently convert light into electrical energy, making it an attractive option for next-generation optoelectronic devices .

Infrared Spectroscopy

Bi2S3 has also found applications in infrared spectroscopy due to its nonlinear optical response and photoconductivity. Its ability to operate effectively in the infrared spectrum makes it valuable for various sensing applications .

Biomedical Applications

Bioimaging and Diagnostics

Bismuth sulfide nanoparticles have been biosynthesized for use in bioimaging and diagnostics. These nanoparticles can be utilized for animal imaging and cell labeling due to their fluorescent properties when capped with natural proteins. This application opens new avenues for non-invasive imaging techniques in biomedical research .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Energy Storage | Supercapacitors, Solar Cells | High capacitance, suitable band gap |

| Environmental Remediation | Heavy metal ion removal (e.g., mercury) | High sorption capacity |

| Optoelectronics | Photodetectors, Infrared spectroscopy | High absorption coefficient |

| Biomedical | Bioimaging, Diagnostics | Fluorescent properties, biocompatibility |

化学反应分析

Reactions with Acids

BiS reacts with acids to release HS gas or dissolve under specific conditions:

Thermal Stability and Decomposition

BiS undergoes structural changes at elevated temperatures:

-

Thermal Decomposition : Above 520°C, BiS transforms into intermediate phases (e.g., KBiS) before decomposing to BiO and SO in oxidative environments .

-

Stability in Air : Surface oxidation occurs at 25–75°C, forming BiO layers on nanorods .

Electrochemical Behavior

In alkaline electrolytes (e.g., 6 M KOH), BiS exhibits faradaic redox activity:

-

Supercapacitor Performance :

Photochemical and Catalytic Reactions

BiS demonstrates unique optoelectronic properties:

-

Photocatalysis : Generates reactive oxygen species (·O, ·OH) via electron transfer when coupled with TiC nanosheets .

-

X-ray Detection : Nanoflowers exhibit photocurrents 3× higher than dark currents at 30 kV X-rays, suitable for low-energy imaging .

Reactivity with Other Compounds

属性

IUPAC Name |

sulfanylidene(sulfanylidenebismuthanylsulfanyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABYETDLLXARHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

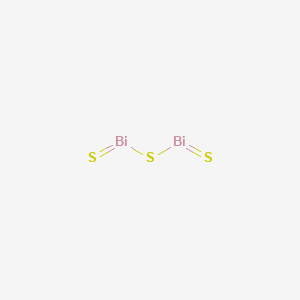

S=[Bi]S[Bi]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12048-34-9 (Parent), 7783-06-4 (Parent) | |

| Record name | Bismuth sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

514.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345-07-9 | |

| Record name | Bismuth sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth sulfide (Bi2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。